

Application Notes and Protocols: Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

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Compound of Interest

Compound Name: Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

Cat. No.: B581050

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Introduction

Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate is a research chemical belonging to the class of substituted pyridine carboxylates. The pyridine scaffold is a prominent feature in numerous biologically active compounds and approved drugs, owing to its ability to engage in various biological interactions. The presence of an ethylsulfonyl group at the 5-position and an ethyl carboxylate at the 2-position suggests its potential as a versatile building block in medicinal chemistry and drug discovery. The electron-withdrawing nature of the sulfonyl group can influence the electronic properties of the pyridine ring, potentially modulating its interaction with biological targets.

These application notes provide an overview of the potential research applications and exemplary experimental protocols for **Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate**, based on the activities of structurally related compounds.

Chemical and Physical Properties

A summary of the key physicochemical properties of **Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate** is presented in the table below.

Property	Value
CAS Number	1314406-40-0
Molecular Formula	C ₁₀ H ₁₃ NO ₄ S
Molecular Weight	243.28 g/mol
Appearance	White to off-white solid (predicted)
Solubility	Soluble in organic solvents such as DMSO, DMF, and alcohols (predicted)
InChI Key	SIHIRPBCEHQTAU-UHFFFAOYSA-N

Potential Research Applications

While specific biological activities for **Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate** have not been extensively reported, the chemical structure suggests several avenues for investigation based on the known activities of related pyridine and sulfonyl-containing compounds.

- **Anticancer Research:** Pyridine derivatives have been investigated as inhibitors of various kinases and other enzymes involved in cancer cell proliferation.^{[1][2]} For instance, some pyridine-based compounds act as inhibitors of phosphodiesterases (PDEs), which are implicated in tumor growth.^[3] The sulfonyl group is also a common moiety in anticancer agents.
- **Antimicrobial Research:** The sulfonamide group is a well-known pharmacophore in antibacterial drugs.^[4] Heterocyclic sulfonamides, including those with a pyridine core, have shown promise as antimicrobial agents.
- **Cardiovascular Research:** Derivatives of nicotinic acid (pyridine-3-carboxylic acid) are known to have significant effects on lipid metabolism and cardiovascular health.^{[5][6][7]} Although the subject compound is a pyridine-2-carboxylate, exploring its effects on related pathways could be a viable research direction.
- **Agrochemical Research:** Substituted pyridine carboxylates are used as intermediates in the synthesis of herbicides and pesticides.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of **Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate**.

Protocol 1: General Synthesis of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

This protocol is a plausible synthetic route based on common organic chemistry reactions for the preparation of similar compounds.

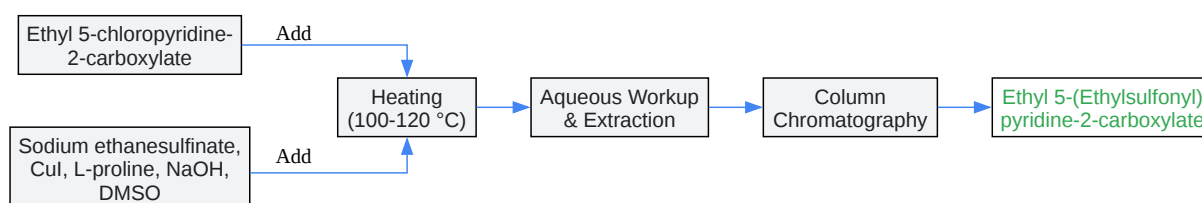
Materials:

- Ethyl 5-chloropyridine-2-carboxylate
- Sodium ethanesulfinate
- Copper(I) iodide (CuI)
- L-proline
- Sodium hydroxide (NaOH)
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of ethyl 5-chloropyridine-2-carboxylate (1.0 eq) in DMSO, add sodium ethanesulfinate (1.5 eq), CuI (0.1 eq), L-proline (0.2 eq), and NaOH (2.0 eq).
- Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature and dilute with water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
- Concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).



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Caption: General workflow for the synthesis of the target compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the potential anticancer activity of a compound by measuring its effect on cell viability.

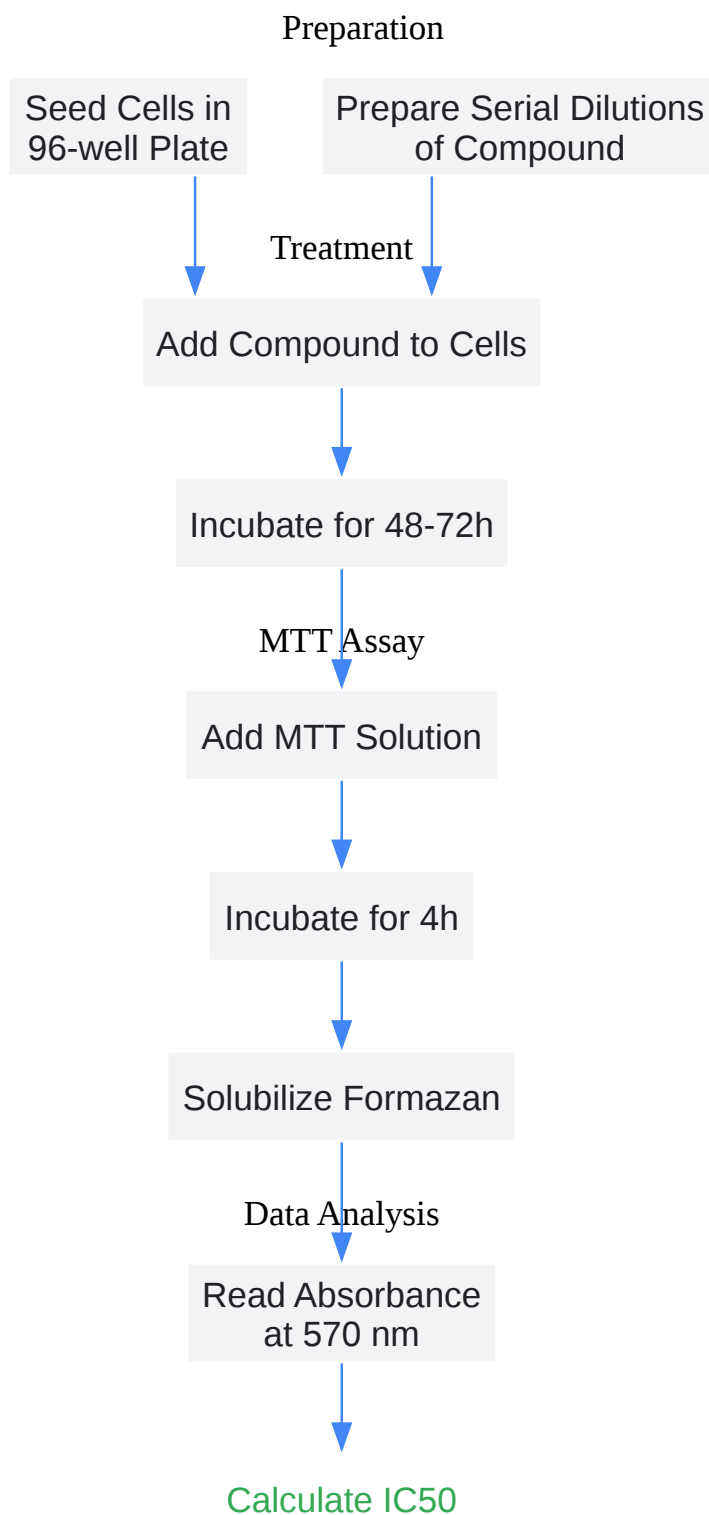
Materials:

- Human cancer cell line (e.g., HeLa, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate** (dissolved in DMSO)
- Phosphate-buffered saline (PBS)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- 96-well microplate
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Prepare serial dilutions of **Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate** in complete medium.
- Remove the old medium from the wells and add 100 μ L of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plate for 48-72 hours.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37 °C.
- Remove the medium and add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

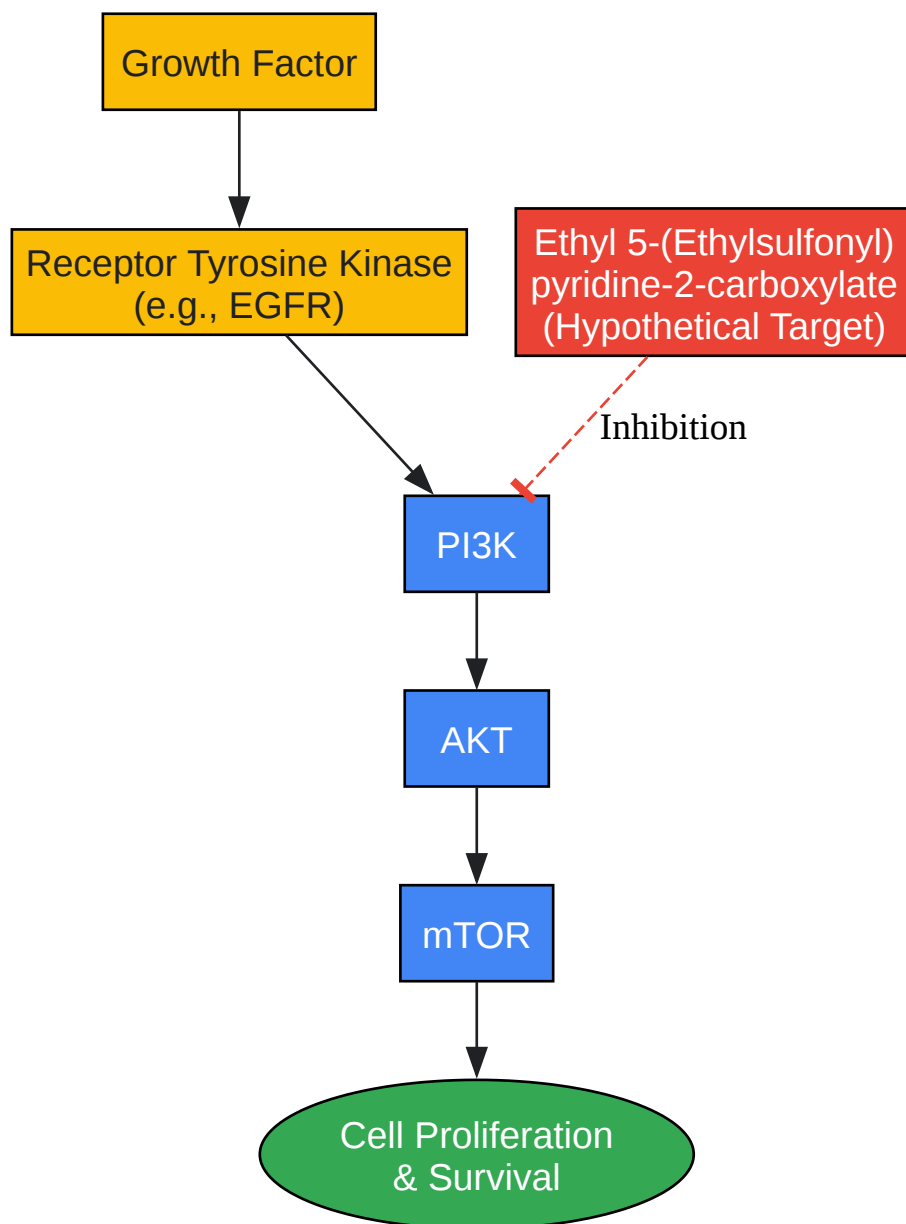


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Caption: Experimental workflow for an in vitro cytotoxicity assay.

Hypothetical Signaling Pathway

Based on the activities of related pyridine derivatives that function as kinase inhibitors, a potential mechanism of action for **Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate** could involve the inhibition of a signaling pathway crucial for cell proliferation, such as the PI3K/AKT/mTOR pathway.[8]



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Caption: A hypothetical PI3K/AKT/mTOR signaling pathway.

Safety Information

The toxicological properties of **Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate** have not been fully investigated. Standard laboratory safety precautions should be taken when handling this chemical. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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